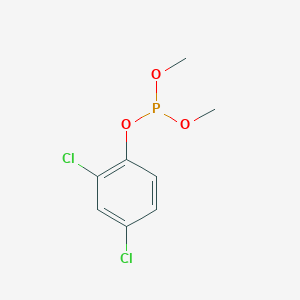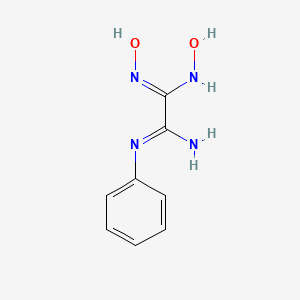
4,6-Bis(3'-((2''-(dimethylamino)ethyl)thio)phenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(3’-((2’‘-(dimethylamino)ethyl)thio)phenyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of two dimethylaminoethylthio groups attached to the phenyl rings at the 3’ positions, which are further connected to the pyrimidine core at the 4 and 6 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(3’-((2’'-(dimethylamino)ethyl)thio)phenyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with a halogenated pyrimidine in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Bis(3’-((2’'-(dimethylamino)ethyl)thio)phenyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethylaminoethylthio groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Aplicaciones Científicas De Investigación
4,6-Bis(3’-((2’'-(dimethylamino)ethyl)thio)phenyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 4,6-Bis(3’-((2’'-(dimethylamino)ethyl)thio)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethylthio groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(dimethylamino)thiobenzophenone: Similar in structure but with a different core.
Bis(2-(dimethylamino)ethyl) ether: Shares the dimethylaminoethyl group but differs in overall structure.
2,6-Bis(2-(dimethylamino)ethoxy)pyridine: Another compound with dimethylaminoethyl groups but with a pyridine core
Uniqueness
4,6-Bis(3’-((2’'-(dimethylamino)ethyl)thio)phenyl)pyrimidine is unique due to its specific arrangement of functional groups and the pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
129224-95-9 |
|---|---|
Fórmula molecular |
C24H30N4S2 |
Peso molecular |
438.7 g/mol |
Nombre IUPAC |
2-[3-[6-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C24H30N4S2/c1-27(2)11-13-29-21-9-5-7-19(15-21)23-17-24(26-18-25-23)20-8-6-10-22(16-20)30-14-12-28(3)4/h5-10,15-18H,11-14H2,1-4H3 |
Clave InChI |
XEZHLGQOJOLQHF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCSC1=CC=CC(=C1)C2=CC(=NC=N2)C3=CC(=CC=C3)SCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14285518.png)




![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)
![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)




![Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro-](/img/structure/B14285575.png)
![4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde](/img/structure/B14285581.png)

